REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:16][CH3:17])[C:4]([C:6]([CH2:14][CH3:15])([CH2:12][CH3:13])[C:7](OCC)=[O:8])=O)[CH3:2].CC(OC(C)=O)=O.O.C(Cl)(Cl)Cl>C1COCC1>[CH2:16]([N:3]([CH2:1][CH3:2])[CH2:4][C:6]([CH2:14][CH3:15])([CH2:12][CH3:13])[CH2:7][OH:8])[CH3:17]
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Name
|
ethyl 2-(N,N-diethylcarbamoyl)-2-ethylbutyrate
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Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C(=O)C(C(=O)OCC)(CC)CC)CC
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Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(=O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
is stirred in an ice bath for 0.5 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 20 min
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
an additional quantity of LiAIH4 (15.8 g., 0.42 mole) is added in two portions at 5°-21° over 1 min with mechanical stirring
|
Duration
|
1 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to 5°
|
Type
|
TEMPERATURE
|
Details
|
is maintained at 49°-53° for 7 min
|
Duration
|
7 min
|
Type
|
TEMPERATURE
|
Details
|
is heated gradually
|
Type
|
TEMPERATURE
|
Details
|
to reflux over 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 6 hours
|
Duration
|
6 h
|
Type
|
WAIT
|
Details
|
After it stands at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
WASH
|
Details
|
The CHCl3 -layer is washed with H2O (50 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CONCENTRATION
|
Details
|
is concentrated to dryness under reduced pressure
|
Type
|
ADDITION
|
Details
|
The resultant oil (30 ml.) is treated with 10% HCl (280 ml.)
|
Type
|
DISTILLATION
|
Details
|
is subjected to steam distillation for 1.3 hours
|
Duration
|
1.3 h
|
Type
|
DISTILLATION
|
Details
|
collecting 1 liter of distillate
|
Type
|
CONCENTRATION
|
Details
|
The distillate is concentrated to 50 ml
|
Type
|
DISTILLATION
|
Details
|
by distillation under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
is extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over MgSO4 and activated charcoal
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
DISTILLATION
|
Details
|
The residual oil (12 g. plus 5.0 g. from previous run) is distilled at 60°-68°/1 mm
|
Reaction Time |
12 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CC(CO)(CC)CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 48.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |